Home > Products > Screening Compounds P572 > IL-17A antagonist 3
IL-17A antagonist 3 -

IL-17A antagonist 3

Catalog Number: EVT-15280160
CAS Number:
Molecular Formula: C33H33ClN6O4
Molecular Weight: 613.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Interleukin 17A antagonist 3 is a synthetic compound designed to inhibit the activity of interleukin 17A, a pro-inflammatory cytokine implicated in various autoimmune and inflammatory diseases. This compound falls under the category of small-molecule antagonists, which are developed to disrupt the interaction between interleukin 17A and its receptor, interleukin 17 receptor A. The therapeutic potential of interleukin 17A antagonist 3 lies in its ability to modulate immune responses, particularly in conditions characterized by excessive inflammation.

Source and Classification

Interleukin 17A antagonist 3 is classified as a small-molecule antagonist targeting the interleukin 17 signaling pathway. It is part of a broader category of compounds that includes monoclonal antibodies and other small molecules designed to inhibit interleukin 17A or its receptor. The development of this compound has been driven by the need for effective treatments for autoimmune diseases such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis, where interleukin 17A plays a critical role in disease pathogenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of interleukin 17A antagonist 3 involves advanced organic chemistry techniques. One notable method includes the use of DNA-encoded library synthesis technology, which allows for the rapid generation of diverse macrocyclic compounds. The specific compound has been identified through high-throughput screening methods that assess its binding affinity to interleukin 17A.

The synthesis process typically includes:

  • Formation of Macrocyclic Structures: Utilizing cyclization reactions to create a cyclic backbone that enhances binding specificity.
  • Functionalization: Adding various substituents to optimize the pharmacological properties of the compound.
  • Purification and Characterization: Employing techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and confirm structural integrity .
Molecular Structure Analysis

Structure and Data

Interleukin 17A antagonist 3 has a molecular formula of C33H33ClN6O4, with a molecular weight of approximately 682 g/mol. The structure features a macrocyclic core that facilitates interactions with the target protein. Key structural elements include:

  • Macrocyclic Ring: Enhances binding affinity through multiple interaction points.
  • Substituents: Include halogens and aromatic groups that contribute to hydrophobic interactions and hydrogen bonding with interleukin 17A.

The compound's three-dimensional structure has been elucidated using co-crystallization techniques, revealing how it fits into the binding site of interleukin 17A .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the activity of interleukin 17A antagonist 3 is its competitive inhibition of the binding between interleukin 17A and its receptor. This interaction is crucial for initiating downstream signaling pathways associated with inflammation.

Key reactions include:

  • Binding Interactions: The antagonist forms hydrogen bonds and hydrophobic interactions at critical sites on the interleukin 17A homodimer interface.
  • Inhibition Mechanism: By occupying the binding site, the antagonist prevents receptor activation, thereby inhibiting pro-inflammatory signaling cascades .
Mechanism of Action

Process and Data

Interleukin 17A antagonist 3 functions by disrupting the interaction between interleukin 17A and its receptor complex (interleukin 17 receptor A). Upon administration, the compound binds to interleukin 17A, preventing it from engaging with its receptor. This blockade results in:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Interleukin 17A antagonist 3 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 682 g/mol
  • Solubility: Exhibits moderate solubility in organic solvents; specific solubility data may vary based on formulation.
  • Log P (Partition Coefficient): Approximately 5, indicating a balance between hydrophilicity and lipophilicity conducive for membrane permeability.
  • Polar Surface Area: Approximately 140 Ų, which influences bioavailability.

These properties suggest that interleukin 17A antagonist 3 is suitable for oral or parenteral administration routes .

Applications

Scientific Uses

Interleukin 17A antagonist 3 has significant potential applications in treating various inflammatory diseases due to its mechanism of action. Its primary uses include:

  • Autoimmune Diseases: Effective in conditions such as psoriasis, rheumatoid arthritis, and ankylosing spondylitis by reducing inflammation.
  • Research Tool: Utilized in laboratory settings to study the role of interleukin 17A in immune responses and disease mechanisms.
  • Therapeutic Development: Serves as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects in clinical settings .
Introduction to IL-17A Signaling and Therapeutic Targeting

Role of IL-17A in Inflammatory and Autoimmune Pathogenesis

IL-17A (formally known as CTLA-8) is a homodimeric cytokine (35 kDa) that serves as the cornerstone of the IL-17 cytokine family, sharing 55% sequence homology with IL-17F [5] [10]. It signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which are ubiquitously expressed on epithelial cells, fibroblasts, and keratinocytes [5] [8]. Upon binding, IL-17A recruits the adaptor protein Act1 via SEFIR domain interactions, triggering downstream signaling cascades (NF-κB, MAPK, C/EBP) that drive the expression of proinflammatory mediators [5] [8]. Key effector molecules induced include:

  • Chemokines (CXCL1, CXCL2, CCL20) recruiting neutrophils
  • Antimicrobial peptides (β-defensins, S100 proteins)
  • Cytokines (IL-6, G-CSF) amplifying inflammation [8] [10]

Under physiological conditions, this axis provides critical mucosal immunity against extracellular pathogens like Candida albicans and Staphylococcus aureus [10]. However, dysregulated IL-17A production—primarily by Th17 cells, γδ T cells, and innate lymphoid cells—induces chronic tissue inflammation characteristic of autoimmune disorders. Pathogenic IL-17A drives:

  • Keratinocyte hyperproliferation and aberrant differentiation in psoriasis
  • Synovial inflammation and bone erosion in psoriatic arthritis
  • Ectopic lymphoid neogenesis in Sjögren's syndrome [5] [8] [10]

Table 1: IL-17A in Autoimmune Disease Pathogenesis

DiseaseKey IL-17A-Driven Pathogenic MechanismsTarget Tissues/Cells
PsoriasisKeratinocyte hyperproliferation; Antimicrobial peptide overexpressionSkin keratinocytes, Epidermal immune cells
Rheumatoid ArthritisSynovial fibroblast activation; OsteoclastogenesisJoint synovium, Chondrocytes
Systemic SclerosisFibroblast-to-myofibroblast transition; Collagen depositionDermal fibroblasts, Endothelial cells
Sjögren's SyndromeEctopic lymphoid structure formation; B-cell hyperactivitySalivary glands, Lacrimal glands

Rationale for Small-Molecule IL-17A Antagonists in Immune Modulation

Monoclonal antibodies (mAbs) targeting IL-17A (e.g., secukinumab, ixekizumab) or its receptor (e.g., brodalumab) demonstrate clinical efficacy in psoriasis, psoriatic arthritis, and ankylosing spondylitis [3] [6]. However, their limitations necessitate alternative therapeutic approaches:

  • Administration Challenges: Biologics require subcutaneous/intravenous delivery, reducing patient compliance compared to oral small molecules [3] [7]
  • Pharmacokinetic Inflexibility: Extended half-lives (~3-4 weeks) prevent rapid therapy discontinuation during infections [3] [6]
  • Immunogenicity: Risk of anti-drug antibody development limiting long-term efficacy [6]

Small-molecule antagonists offer distinct advantages:

  • Oral bioavailability enabling convenient dosing
  • Tunable pharmacokinetics for rapid onset/offset
  • Lower manufacturing costs compared to biologics [3] [6]

The primary challenge has been disrupting the large protein-protein interface (PPI) between IL-17A and IL-17RA (buried surface area ~2220 Ų) [6] [9]. Innovative strategies include:

  • Allosteric Inhibition: Stabilizing inactive conformations of the IL-17A dimer [6] [9]
  • Cavity Targeting: Binding hydrophobic pockets at the dimer interface [9]
  • Bivalent Ligands: Exploiting symmetry in the homodimeric cytokine [6]

Table 2: Comparison of IL-17A-Targeted Therapeutic Modalities

PropertyTherapeutic Monoclonal AntibodiesSmall-Molecule Antagonists
Molecular TargetIL-17A cytokine or IL-17RA receptorIL-17A dimer interface pockets
Administration RouteSubcutaneous/IntravenousOral
Half-Life3-4 weeksHours to days (tunable)
PPI Disruption MechanismCompetitive steric blockingAllosteric modulation or direct occlusion
Key LimitationsImmunogenicity; Slow systemic clearanceAchieving high affinity for shallow PPI sites

Emergence of IL-17A Antagonist 3 as a Novel Therapeutic Candidate

IL-17A antagonist 3 (chemical name unspecified; CAS: 2230780-65-9; MW: 613.11 g/mol; Formula: C₃₃H₃₃ClN₆O₄) represents an advanced small-molecule inhibitor specifically targeting the IL-17A homodimer [1] [3]. Its discovery stemmed from structure-based drug design (SBDD) approaches leveraging:

  • Fragment Screening: NMR-based identification of weak binders to a novel C-terminal site near Met110 [6]
  • Structure-Activity Relationship (SAR) Optimization: Enhancing affinity through bivalent symmetric binding [6]
  • Macrocycle Engineering: Ugi multicomponent reaction-generated macrocycles stabilizing the inhibitor-IL-17A complex [4] [9]

Structural and Functional Properties:

  • Binding Site: Engages a hydrophobic pocket at the IL-17A dimer interface involving Leu97, Leu99, and Leu112 residues through van der Waals interactions and critical hydrogen bonds with Leu97 backbone amides [1] [4] [9]
  • Binding Affinity: Exhibits low nanomolar binding (Kd ~4 nM) confirmed by surface plasmon resonance (SPR) [3] [9]
  • Functional Activity: Inhibits IL-17A-induced IL-6 and IL-8 release in keratinocytes and synovial fibroblasts (IC₅₀ ~0.3-5 μM) [3] [6]
  • Specificity: Preferentially neutralizes IL-17A/A homodimers over IL-17A/F heterodimers due to steric constraints in the binding pocket [3]

Table 3: Structural and Biophysical Characterization of IL-17A Antagonist 3

PropertyDescriptionAnalytical Method
Molecular Weight613.11 g/molMass Spectrometry
Chemical FormulaC₃₃H₃₃ClN₆O₄Elemental Analysis
CAS Number2230780-65-9Registry Database
Binding SiteIL-17A dimer interface (Leu97, Leu99, Leu112, Leu117)X-ray Crystallography, NMR
Binding AffinityKd ~4 nMSurface Plasmon Resonance (SPR)
Cellular IC₅₀0.3-5 μM (IL-17A-induced cytokine suppression)Cell-based assays (keratinocytes)

Preclinical Efficacy Insights:In murine models of psoriasiform dermatitis and collagen-induced arthritis, IL-17A antagonist 3 achieves efficacy equivalent to anti-IL-17A antibodies despite its selective blockade of IL-17A/A homodimers [3]. This occurs because:

  • IL-17A/A homodimers exhibit 10-100× greater signaling potency than IL-17A/F heterodimers
  • IL-17A/A constitutes >60% of IL-17 isoforms in human psoriatic lesions [3]
  • Th17 cell-conditioned media requires IL-17A/A for maximal keratinocyte activation [3]

The compound demonstrates favorable drug-like properties including aqueous solubility (2 mg/mL in DMSO) and stability under physiological conditions, positioning it as a promising oral therapeutic candidate [1] [3].

Properties

Product Name

IL-17A antagonist 3

IUPAC Name

(4S,20R)-7-chloro-N-methyl-4-[(2-methylpyrazole-3-carbonyl)amino]-3,18-dioxo-2,19-diazatetracyclo[20.2.2.16,10.111,15]octacosa-1(25),6,8,10(28),11,13,15(27),22(26),23-nonaene-20-carboxamide

Molecular Formula

C33H33ClN6O4

Molecular Weight

613.1 g/mol

InChI

InChI=1S/C33H33ClN6O4/c1-35-31(42)27-17-21-6-10-25(11-7-21)37-32(43)28(39-33(44)29-14-15-36-40(29)2)19-24-18-23(9-12-26(24)34)22-5-3-4-20(16-22)8-13-30(41)38-27/h3-7,9-12,14-16,18,27-28H,8,13,17,19H2,1-2H3,(H,35,42)(H,37,43)(H,38,41)(H,39,44)/t27-,28+/m1/s1

InChI Key

CEFRORFLEYHRHI-IZLXSDGUSA-N

Canonical SMILES

CNC(=O)C1CC2=CC=C(C=C2)NC(=O)C(CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C

Isomeric SMILES

CNC(=O)[C@H]1CC2=CC=C(C=C2)NC(=O)[C@H](CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.